Haedoxan A

Description

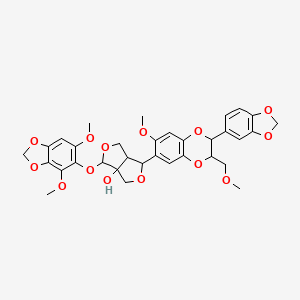

Structure

2D Structure

Properties

Molecular Formula |

C33H34O14 |

|---|---|

Molecular Weight |

654.6 g/mol |

IUPAC Name |

6-[3-(1,3-benzodioxol-5-yl)-6-methoxy-2-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-[(4,6-dimethoxy-1,3-benzodioxol-5-yl)oxy]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |

InChI |

InChI=1S/C33H34O14/c1-35-12-26-27(16-5-6-19-21(7-16)42-14-41-19)46-23-9-20(36-2)17(8-22(23)45-26)28-18-11-39-32(33(18,34)13-40-28)47-30-24(37-3)10-25-29(31(30)38-4)44-15-43-25/h5-10,18,26-28,32,34H,11-15H2,1-4H3 |

InChI Key |

SVQIUEXUTJVJTM-UHFFFAOYSA-N |

SMILES |

COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |

Canonical SMILES |

COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |

Synonyms |

1-hydroxy-2-((2,6-dimethoxy-3,4-methylenedioxyphenyl)oxy)-6-(6'-methoxy-2'-methoxymethyl-3'-(3,4-methylenedioxy)phenyl)-2',3'-dihydro-l',4'-benzodioxin-7'-yl)-3,7-dioxabicyclo(3.3.0)octane haedoxan A |

Origin of Product |

United States |

Natural Occurrence, Isolation Methodologies, and Structural Elucidation

Botanical Source and Geographical Distribution of Phryma leptostachya

Haedoxan (B1203460) A is a natural product primarily isolated from the plant Phryma leptostachya L., commonly known as lopseed or Hae-doku-sou. tandfonline.comnih.gov This perennial herb belongs to the genus Phryma within the monotypic family Phrymaceae. tandfonline.commdpi.comhorizonepublishing.com

Phryma leptostachya is widely distributed across various temperate regions globally. Its native range spans Central and Eastern Canada to Central and Eastern U.S.A., extending into Mexico (Coahuila). kew.org In Asia, it is prevalent in the Himalayas and temperate East Asia, including countries such as China, Japan, Bhutan, and Columbia. tandfonline.commdpi.comhorizonepublishing.com The plant thrives primarily in temperate biomes, often found in bottomland forests, nutrient-rich slopes, and mesic hammocks. kew.orgunc.edu

Historically, Phryma leptostachya has been utilized in traditional medicine and as a natural insecticide. In Chinese culture, it serves as a traditional Chinese medicine for treating inflammatory conditions like itching, allergic dermatitis, and gout. frontiersin.orgnih.gov In East Asia, it has been traditionally employed as a natural insecticide to repel insects such as mosquitoes and flies. mdpi.comfrontiersin.org Haedoxan A, specifically, has been found in the root of P. leptostachya. tandfonline.comfrontiersin.org

Advanced Isolation and Purification Techniques for this compound from Plant Extracts

The isolation of this compound from Phryma leptostachya involves a series of advanced extraction and purification techniques, reflecting the compound's low concentration within the plant material. This compound constitutes a very small percentage of the root, typically ranging from 0.004% to 0.009% by dry weight. frontiersin.orgnih.gov

The process generally begins with the extraction of plant material, often the roots, using solvents such as methanol (B129727) or 70% ethanol. mdpi.combiomolther.org Following initial extraction, a combination of chromatographic methods is employed for purification. Key techniques include:

Gravity Column Chromatography: This is typically an initial step to separate crude extracts based on polarity. tandfonline.com

Medium-Pressure Column Chromatography: This technique is often used repeatedly to achieve further separation and enrichment of this compound due to its complex mixture in the extract. tandfonline.com

Crystallization: The final purification step often involves crystallization from a suitable solvent, such as an ether solution, to obtain this compound in a pure, crystalline form. tandfonline.com

An example of the yield demonstrates the challenge of obtaining this compound: approximately 83 mg of this compound was isolated from 36 kg of fresh roots. tandfonline.com This low yield underscores the need for efficient and selective purification methodologies.

Methodologies for Stereochemical Assignment of this compound

The structural elucidation of this compound, including its complex stereochemistry, was achieved through a combination of spectroscopic and chemical analyses. This compound has a molecular formula of C33H34O14. tandfonline.com

Key spectroscopic methods employed for its structural and stereochemical assignment include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the hydrogen atoms in the molecule. Signals such as singlets at 3.35, 3.73, 3.78, 4.02, 5.88, and 5.99 ppm indicated the presence of aliphatic and aromatic methoxyl groups, and two methylenedioxy functions. Solvent shifts, particularly with hexadeuterobenzene, were crucial for identifying aromatic hydrogens in close proximity to aromatic methoxyl and methylenedioxy groups. Aromatic proton singlets and ABC-multiplets suggested the presence of various substituted benzene (B151609) nuclei. tandfonline.com

COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These two-dimensional NMR techniques were instrumental in assigning hydrogens to specific carbon atoms within the 3,7-dioxabicyclo[3.3.0]octane skeleton and for determining relative stereochemistry. The presence of NOE (Nuclear Overhauser Effect) between specific protons, such as 3-H and 1β-H, provided critical spatial relationship information. tandfonline.comopen.ac.ukwordpress.com

Fast Atom Bombardment Mass Spectrometry (FD-MS): Confirmed the molecular weight with a peak at m/z 654. tandfonline.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Used to identify functional groups and conjugation patterns within the molecule. tandfonline.com

The initial relative stereochemistry of this compound was revealed to be (1S, 2R, 5R, 6S, 2'R, 3'R) or (1S, 2R, 5R, 6S, 2'S, 3'S). tandfonline.comoup.com Further asymmetric synthesis efforts, particularly those employing chiral synthons, have been reported to address and confirm the absolute stereochemistry, avoiding potential stereochemical correlation problems. nih.govrsc.org

Comparative Structural Analysis with Related Lignans (B1203133) (e.g., Phrymarolins)

This compound is classified as a sesquilignan, which signifies that it is a trimer composed of C6C3 (n-propyl benzene) units. frontiersin.orgnih.gov Its intricate skeleton features a furofuran core and a dioxane core, along with six stereogenic centers. frontiersin.orgnih.gov Additionally, this compound incorporates a 2,3-dihydro-1,4-benzodioxin structure. tandfonline.com

Comparative structural analysis with related lignans, such as Phrymarolin I and Phrymarolin II, reveals both similarities and distinct differences. Phrymarolins I and II are important lignans also found in Phryma leptostachya extracts. frontiersin.orgnih.gov Unlike this compound, which is a sesquilignan (trimer), Phrymarolins are dilignans, meaning they are phenylpropanoid dimers. nih.gov A key structural commonality is that Phrymarolins I and II share the same furofuran core with haedoxans. nih.gov However, a significant differentiating feature is that Phrymarolins I and II lack the 3-phenyl-2-hydroxymethyl-1,4-benzodioxane framework present in haedoxans. mdpi.com

Other haedoxan compounds, such as Haedoxan D and Haedoxan E, are structurally similar to this compound but differ at one of the aromatic rings. frontiersin.orgnih.gov These structural variations among lignans from P. leptostachya have been shown to influence their biological activities. For instance, this compound exhibits remarkably high insecticidal activity, comparable to commercial synthetic pyrethroids, while Phrymarolin I and II, being dilignans, generally show weaker or no direct insecticidal activity, though they can exhibit synergistic effects with other pesticides. mdpi.comnih.govmdpi.com

Table 1: Key Structural Features of this compound and Related Lignans

| Compound Name | Lignan (B3055560) Type | Core Structural Features | Distinctive Features |

| This compound | Sesquilignan | Furofuran core, Dioxane core, Six stereogenic centers | Contains a 2,3-dihydro-1,4-benzodioxin structure |

| Phrymarolin I | Dilignan | Furofuran core | Lacks the 2,3-dihydro-1,4-benzodioxin structure |

| Phrymarolin II | Dilignan | Furofuran core | Lacks the 2,3-dihydro-1,4-benzodioxin structure |

| Haedoxan D | Sesquilignan | Furofuran core, Dioxane core, Six stereogenic centers | Differs from this compound at one aromatic ring |

| Haedoxan E | Sesquilignan | Furofuran core, Dioxane core, Six stereogenic centers | Differs from this compound at one aromatic ring |

Biological Activity and Mechanism of Action

Documented Biological Activities

The most well-documented biological activity of Haedoxan A is its insecticidal effect. It has shown high toxicity against various insect species, including:

Housefly (Musca domestica) frontiersin.orgtandfonline.com

Mosquito larvae (Culex pipiens pallens) frontiersin.orgmdpi.com

Oriental armyworm (Mythimna separata) frontiersin.orgmdpi.com

The insecticidal potency of this compound is remarkable, with its activity against the housefly being comparable to synthetic pyrethroids. tandfonline.commdpi.com When used in conjunction with piperonyl butoxide, an inhibitor of detoxifying enzymes, its toxicity is significantly enhanced. tandfonline.com

Investigated Mechanisms of Action

Research into the mechanism of action of this compound has revealed that it primarily targets the insect nervous system. mdpi.com Electrophysiological studies on the Drosophila neuromuscular junction have shown that this compound:

Delays the decay rate of evoked excitatory junctional potentials (EJPs). mdpi.com

Increases the frequency of miniature EJPs (mEJPs). mdpi.com

Furthermore, this compound has been found to cause a significant hyperpolarizing shift in the voltage-dependence of fast inactivation of insect sodium channels. mdpi.com This disruption of sodium channel function leads to prolonged neuronal firing, muscle relaxation, cessation of feeding, and ultimately, the death of the insect. tandfonline.commdpi.com These findings suggest that this compound acts on both axonal conduction and synaptic transmission. mdpi.com

Biosynthetic Pathways and Genetic Regulation

Elucidation of Precursor Molecules and Intermediates in Lignan (B3055560) Biosynthesis

Lignan biosynthesis typically commences with the aromatic amino acid L-phenylalanine, or less frequently, L-tyrosine, which are channeled into the phenylpropanoid pathway nih.govnih.gov. Key intermediates in this pathway include cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid nih.gov. These steps ultimately lead to the formation of monolignols, with coniferyl alcohol serving as a crucial C6-C3 building block for lignans (B1203133) nih.govnih.govfishersci.cawikipedia.org.

A pivotal step in lignan biosynthesis is the stereospecific dimerization of two coniferyl alcohol units. This coupling reaction is mediated by dirigent proteins (DIRs) and oxidases such as laccase, leading to the formation of the primary lignan precursor, (+)-pinoresinol nih.govfishersci.cawikipedia.orguni.lulabsolu.cactdbase.org. From pinoresinol (B1678388), the pathway diverges to produce various lignan types. For instance, pinoresinol can undergo sequential reduction by pinoresinol/lariciresinol (B1674508) reductase (PLR) to yield lariciresinol and then secoisolariciresinol (B192356) wikipedia.orguni.lulabsolu.ca. Subsequently, secoisolariciresinol can be oxidized to matairesinol (B191791) by secoisolariciresinol dehydrogenase (SDH) uni.lulabsolu.ca.

Haedoxan (B1203460) A belongs to the furofuran class of lignans, and its biosynthesis in Phryma leptostachya involves further modifications such as the formation of methylenedioxy bridges, oxidation, methylation, and acetylation following the initial dimerization of coniferyl alcohol ctdbase.orguni.luwikipedia.orgthegoodscentscompany.com. Research has shown that the targeted disruption of specific enzymes, such as PlCYP81Q38, can lead to the accumulation of upstream intermediates like pinoresinol, while disrupting the production of downstream lignans like sesamin (B1680957), 6-demethoxy-leptostachyol acetate (B1210297), and leptostachyol acetate. This highlights pinoresinol as a critical intermediate in the pathway leading to Haedoxan A and related furofuran lignans in P. leptostachya wikipedia.orgsenescence.infoontosight.ai.

Identification and Functional Characterization of Key Enzymes in this compound Biosynthesis

The precise enzymatic machinery orchestrating the biosynthesis of this compound has been a subject of intensive investigation, with a focus on key enzyme families such as cytochrome P450s and cinnamyl alcohol dehydrogenases.

Cytochrome P450 enzymes (CYPs) represent a large and diverse superfamily of monooxygenases crucial for the biosynthesis of a wide array of plant secondary metabolites, including lignans nih.govuni.luthegoodscentscompany.comnih.gov. In Phryma leptostachya, PlCYP81Q38, a specific P450 protein, has been identified as playing a significant role in lignan biosynthesis wikipedia.orgsenescence.infoontosight.ai. This enzyme is specifically implicated in the conversion of (+)-pinoresinol to sesamin wikipedia.orgsenescence.infoontosight.aiwikidata.org.

Experimental evidence supporting the critical function of PlCYP81Q38 comes from targeted mutagenesis studies using the CRISPR/Cas9 system in P. leptostachya. The disruption of PlCYP81Q38 resulted in a notable accumulation of pinoresinol, accompanied by a reduction or disruption in the production of sesamin, 6-demethoxy-leptostachyol acetate, and leptostachyol acetate wikipedia.orgsenescence.infoontosight.ai. This outcome unequivocally confirms the pivotal role of PlCYP81Q38 in the lignan biosynthetic pathway of P. leptostachya wikipedia.orgsenescence.info. Furthermore, the knockout of PlCYP81Q38 was observed to up-regulate the expression of several upstream pathway genes, including dirigent genes, cinnamoyl-CoA reductase genes, cinnamyl-alcohol dehydrogenase genes, and p-coumarate 3-hydroxylase genes, as revealed through gene co-expression analysis wikipedia.orgsenescence.infoontosight.aiwikidata.orgwikidata.org.

Cinnamyl alcohol dehydrogenase (CAD) enzymes are vital in the phenylpropanoid pathway, catalyzing the final step in monolignol biosynthesis: the NADPH-dependent reduction of cinnamyl aldehydes to their corresponding cinnamyl alcohols wikipedia.orguni.luwikipedia.orgwikidata.orgnih.govthegoodscentscompany.comnih.gov. In Phryma leptostachya, CAD is encoded by a multigene family wikipedia.orgwikipedia.org.

Through bioinformatics analysis and in vitro enzyme assays, two major CAD isoforms, PlCAD2 and PlCAD3, have been characterized in P. leptostachya wikipedia.org. Research findings indicate that PlCAD2 exhibits the highest catalytic activity, with a strong preference for coniferyl aldehyde as its substrate. PlCAD3 also shows catalytic activity, favoring sinapyl aldehyde wikipedia.org. Based on the observed accumulation patterns of furofuran lignans and the expression profiles of the PlCAD genes, PlCAD2 is considered the predominant CAD isoform responsible for furofuran lignan biosynthesis in P. leptostachya wikipedia.org.

Role of Cytochrome P450 Enzymes (e.g., PlCYP81Q38)

Genetic Engineering Approaches for Modulating this compound Production in Phryma leptostachya

Given the low natural abundance of this compound in Phryma leptostachya and the challenges associated with its chemical synthesis, genetic engineering offers promising avenues for enhancing its production wikipedia.orgthegoodscentscompany.com.

The CRISPR/Cas9 system has emerged as a powerful genome editing tool, and its application in Phryma leptostachya has been successfully established, particularly in conjunction with hairy root transformation wikipedia.orgwikipedia.orgsenescence.infoontosight.aiwikidata.orguni.lu. This advanced biotechnology has been employed to perform targeted mutagenesis of genes influencing lignan accumulation, such as PlCYP81Q38 wikipedia.orgsenescence.infoontosight.aiwikidata.orguni.lu.

The studies utilized binary vectors, specifically pYLCRISPR/Cas9Pubi-H, complemented by dual single-stranded guided RNAs (sgRNAs), to achieve precise editing at two distinct gene sites and facilitate the deletion of large DNA fragments wikipedia.orgsenescence.infowikidata.org. This robust editing system demonstrated high efficiency, yielding mutagenesis rates exceeding 79%, with a notable 61.9% of the mutants exhibiting fragment deletions wikipedia.orgsenescence.infowikidata.org. The successful CRISPR/Cas9-mediated knockout of PlCYP81Q38 not only confirmed its significant role in the lignan biosynthetic pathway but also highlighted the immense potential of this technology for functional genomics research and for modulating secondary metabolite biosynthesis in P. leptostachya wikipedia.orgsenescence.infowikidata.orguni.lu.

Transcriptomic analysis, which involves the study of gene expression at the RNA level, has been instrumental in gaining a deeper understanding of the biosynthetic pathways in Phryma leptostachya. Transcriptome-wide analyses have been conducted to identify genes involved in lignan biosynthesis, including members of the dirigent gene family (PlDIRs) ctdbase.orguni.lu.

These analyses have provided crucial insights into the regulatory networks governing lignan production. For instance, transcriptomic data revealed that the knockout of PlCYP81Q38 led to the up-regulation of its upstream pathway genes, an observation made possible through comprehensive gene co-expression analysis wikipedia.orgsenescence.infoontosight.aiwikidata.org. Beyond P. leptostachya, transcriptomic studies in other lignan-producing plants, such as Kadsura coccinea, have successfully identified CYP genes and their specific expression patterns in different tissues, like roots, indicating their involvement in lignan biosynthesis thegoodscentscompany.com. Furthermore, transcriptomic analysis has also been applied to investigate the response of Aedes albopictus larvae to this compound, indirectly contributing to the understanding of this compound's synthesis by identifying differentially expressed genes related to detoxification and neural receptors uni.luwikipedia.org. The identification and analysis of full-length transcripts specifically involved in the biosynthesis of insecticidal lignan (+)-Haedoxan A in Phryma leptostachya have been key areas of research thegoodscentscompany.comuni.lu.

Molecular and Cellular Mechanisms of Biological Action

Insecticidal Mode of Action in Model Organisms (e.g., Drosophila melanogaster, Aedes albopictus)

Studies utilizing the fruit fly, Drosophila melanogaster, have been instrumental in elucidating the physiological effects of Haedoxan (B1203460) A at the molecular and cellular levels. nih.govmdpi.com Research has also highlighted its effectiveness against mosquito species such as Aedes albopictus and Aedes aegypti. researchgate.netresearchgate.net The primary targets of Haedoxan A's insecticidal activity are the neuromuscular junction and voltage-gated sodium channels within the nervous system. nih.govresearchgate.net

This compound significantly alters synaptic transmission at the neuromuscular junction (NMJ) of Drosophila melanogaster. nih.govmdpi.comresearchgate.net This disruption of communication between motor neurons and muscle cells is a key factor in its insecticidal efficacy.

Exposure to this compound leads to a distinct modification of evoked excitatory junctional potentials (EJPs) at the Drosophila NMJ. nih.govmdpi.com Specifically, this compound delays the decay rate of EJPs. nih.govmdpi.comnih.gov This effect suggests that the compound interferes with the processes that normally terminate the synaptic signal, leading to prolonged muscle excitation. Despite the slowed decay, the mean amplitude of the evoked EJPs is not significantly affected by the application of this compound. mdpi.com

**Table 1: Effect of this compound on Excitatory Junctional Potentials (EJPs) in *Drosophila melanogaster***

| Parameter | Observation | Reference |

|---|---|---|

| EJP Decay Rate | Delayed | nih.govmdpi.comnih.gov |

| EJP Amplitude | No significant change | mdpi.com |

In addition to its effects on evoked potentials, this compound also influences spontaneous neurotransmitter release, as measured by miniature excitatory junctional potentials (mEJPs). nih.govmdpi.com The application of this compound results in an increased frequency of mEJPs, with observations showing a rise of at least 1.27- to 1.44-fold compared to the initial frequency. nih.gov This suggests that this compound may act on the presynaptic terminal to enhance the spontaneous release of neurotransmitter vesicles. However, the average amplitude of these mEJPs remains unaffected, indicating that the amount of neurotransmitter within each vesicle is likely unchanged. nih.gov

**Table 2: Effect of this compound on Miniature Excitatory Junctional Potentials (mEJPs) in *Drosophila melanogaster***

| Parameter | Observation | Reference |

|---|---|---|

| mEJP Frequency | Increased (1.27- to 1.44-fold) | nih.gov |

| mEJP Amplitude | No significant effect | nih.gov |

A primary molecular target for this compound is the voltage-gated sodium channel, a critical component for the generation and propagation of action potentials in neurons. nih.govmdpi.comnih.gov By modifying the function of these channels, this compound disrupts nerve signaling.

This compound induces a significant hyperpolarizing shift in the voltage dependence of fast inactivation of insect sodium channels. nih.govmdpi.comnih.gov This shift, measured to be between 8 and 10 millivolts (mV), means that the channels inactivate at more negative membrane potentials than they normally would. nih.gov This promotion of the inactivated state can reduce the number of available sodium channels, thereby impairing the ability of the neuron to fire action potentials and disrupting both axonal conduction and synaptic transmission. nih.govmdpi.com

Table 3: Effect of this compound on Voltage-Gated Sodium Channel Fast Inactivation

| Parameter | Observation | Reference |

|---|---|---|

| Voltage Dependence of Fast Inactivation | Significant hyperpolarizing shift | nih.govmdpi.comnih.gov |

| Magnitude of Shift | 8–10 mV | nih.gov |

The functional effects of this compound on voltage-gated sodium channels bear some resemblance to those of other known insecticides, such as pyrethroids. nih.gov Pyrethroids are also known to modify the gating properties of sodium channels. nih.govnih.gov While the precise binding site of this compound is still under investigation, the similar functional outcomes suggest a potential overlap or allosteric interaction with the binding sites of other sodium channel-targeting insecticides. nih.govduke.edu Studies have shown that pyrethroids and another insecticide, DDT, likely share an overlapping binding site within a hydrophobic cavity of the sodium channel, and it is plausible that this compound interacts with this or a nearby region to exert its effects. nih.gov

Interaction with Voltage-Gated Sodium Channels

Investigation of Specific Amino Acid Residues Critical for Activity (e.g., I265N mutation)

Research into the molecular targets of this compound has identified specific amino acid residues within voltage-gated sodium channels (VGSCs) that are critical for its activity. nih.gov Voltage-gated sodium channels are the primary target for pyrethroid insecticides, and mutations in the gene encoding this channel can confer resistance. nih.govduke.edu One such mutation, the I265N mutation (an isoleucine to asparagine substitution at position 265), is known to cause pyrethroid resistance in Drosophila melanogaster. nih.gov

Studies were conducted to determine if this pyrethroid-resistance mutation affects the action of this compound. nih.gov Using a Drosophila sodium channel variant (DmNav22) expressed in Xenopus oocytes, researchers confirmed that the I265N mutation reduced the channel's sensitivity to the pyrethroid insecticide permethrin (B1679614). nih.gov Intriguingly, this same mutation also completely abolished the effect of this compound on the sodium channels. nih.govduke.edu This finding demonstrates that the I265 residue on the voltage-gated sodium channel is a critical site for the action of both pyrethroids and this compound, suggesting an overlapping mode of action at the molecular level. nih.govduke.edu

Insights from Genetic Mutations and Cross-Resistance Studies

Genetic mutations that confer insecticide resistance provide valuable insights into the mode of action of novel compounds like this compound. nih.gov Studies involving insecticide-resistant strains of insects have revealed complex interactions between this compound and the mechanisms of resistance to other insecticides, particularly pyrethroids. nih.govduke.edu

Knockdown resistance (kdr) is a well-documented mechanism of resistance to pyrethroid insecticides resulting from point mutations in the insect's voltage-gated sodium channel gene. nih.govwho.intnih.gov These mutations reduce the sensitivity of the nerve to the toxic effects of pyrethroids and DDT. who.int Given that this compound also acts on sodium channels, the impact of kdr mutations on its efficacy has been a key area of investigation. nih.govduke.edu

A study utilized a pyrethroid-resistant strain of Drosophila melanogaster, designated parats1, which possesses the I265N mutation in its sodium channel, a classic kdr-type mutation. nih.gov As expected, both larvae and adults of the parats1 strain showed significant resistance to permethrin compared to the insecticide-susceptible w1118 strain. nih.gov However, when the action of this compound was examined at the molecular level using oocyte expression systems, the I265N mutation was found to eliminate the sensitivity of the sodium channel to this compound. nih.govduke.edu This indicates a direct interaction between this compound and the sodium channel at a site affected by this kdr mutation. nih.gov

Negative cross-resistance (NCR) occurs when a mutation that confers resistance to one insecticide causes hypersensitivity to another. nih.govresearcher.life This phenomenon was observed in studies comparing the effects of permethrin and this compound on susceptible and resistant Drosophila strains. nih.gov

Bioassays revealed that the parats1Drosophila strain, which is resistant to permethrin due to the I265N mutation, was paradoxically more sensitive to this compound than the pyrethroid-susceptible w1118 strain. nih.gov This finding represents a clear case of negative cross-resistance between permethrin and this compound at the whole-insect level. nih.govflybase.org While the I265N mutation abolishes the effect of this compound on the sodium channel at the molecular level, the whole-organism hypersensitivity suggests that another, I265N-independent mechanism is at play in the parats1 flies that leads to the observed NCR. nih.govduke.edu

Table 1: Cross-Resistance Profile of Drosophila melanogaster Strains to Permethrin and this compound

| Strain | Genotype/Phenotype | Resistance to Permethrin | Sensitivity to this compound | Observed Phenomenon |

| w1118 | Wild-type, insecticide-susceptible | Susceptible | Normal | - |

| parats1 | I265N mutation in VGSC, pyrethroid-resistant | Resistant | Hypersensitive | Negative Cross-Resistance nih.gov |

Analysis of Knockdown Resistance (kdr) Mutations

Disruption of Axonal Conduction and Synaptic Transmission

This compound exerts its toxic effects by disrupting fundamental neurological processes, specifically axonal conduction of action potentials and synaptic transmission. mdpi.comnih.gov Electrophysiological studies on the Drosophila neuromuscular junction (NMJ) have provided detailed insights into its mode of action. mdpi.comresearchgate.net

The application of this compound leads to a significant delay in the decay rate of evoked excitatory junctional potentials (EJPs). mdpi.comnih.gov Furthermore, it causes a notable increase in the frequency of spontaneous miniature excitatory junctional potentials (mEJPs), with observations showing a rise to at least 1.27 to 1.44 times the initial frequency. mdpi.com This suggests that this compound may enhance spontaneous neurotransmitter release or otherwise alter pre-synaptic transmission. mdpi.com

At the molecular level, this compound targets insect voltage-gated sodium channels. mdpi.comnih.gov When these channels are expressed in Xenopus oocytes, this compound induces a significant hyperpolarizing shift of 8–10 mV in the voltage dependence of their fast inactivation. mdpi.com This alteration of gating properties disrupts normal nerve signal propagation. nih.govmdpi.com Collectively, these findings indicate that this compound's insecticidal activity stems from a dual disruption of both the conduction of nerve signals along axons and their transmission across synapses. mdpi.comnih.govresearcher.life

Table 2: Electrophysiological Effects of this compound on Drosophila Neuromuscular Junction (NMJ) and Sodium Channels

| Parameter | Effect of this compound | Implication |

| Evoked Excitatory Junctional Potentials (EJPs) | Delayed decay rate mdpi.comnih.gov | Disruption of synaptic transmission |

| Miniature Excitatory Junctional Potentials (mEJPs) | Increased frequency (1.27-1.44 fold) mdpi.com | Alteration of pre-synaptic transmission |

| Voltage-Gated Sodium Channel Inactivation | Significant hyperpolarizing shift (8-10 mV) mdpi.com | Disruption of axonal conduction |

Cellular Responses and Detoxification Mechanisms in Insects

Insects possess sophisticated detoxification systems to metabolize and eliminate toxic compounds, including natural insecticides like this compound. mdpi.commpg.deslideshare.net These mechanisms typically involve a suite of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs). mdpi.com

Transcriptomic Profiling of Genes Involved in Response to this compound

Transcriptomic analysis using high-throughput RNA sequencing is a powerful tool to identify genes and pathways that respond to insecticide exposure. researchgate.netplos.org Studies on Aedes albopictus larvae exposed to a sublethal concentration of this compound have provided a snapshot of the genetic response to this compound. researchgate.net

In one such study, a total of 416 differentially expressed genes (DEGs) were identified in Ae. albopictus larvae following treatment with this compound. researchgate.net Of these, a large majority were upregulated, indicating an active transcriptional response to the chemical stress. researchgate.net

Table 3: Differentially Expressed Genes (DEGs) in Aedes albopictus Larvae after this compound Exposure

| Gene Expression | Number of Genes |

| Upregulated | 328 researchgate.net |

| Downregulated | 88 researchgate.net |

| Total DEGs | 416 researchgate.net |

Further investigation into these DEGs revealed the involvement of specific detoxification enzyme families. nih.govresearchgate.net Functional validation studies have pointed to the role of specific cytochrome P450 genes, such as CYP304A1, in the detoxification of this compound in Aedes albopictus. researchgate.net The upregulation of such genes suggests that metabolic detoxification is a key cellular response in insects to counter the toxicity of this compound. plos.orgnih.gov The involvement of the Drosophila sodium channel 1 (DSC1), which encodes a voltage-gated divalent cation channel, has also been implicated in the neural activities induced by this compound. researchgate.netresearchgate.net

Role of Detoxification Enzymes

Insects possess sophisticated enzymatic systems to detoxify xenobiotics, including natural insecticides like this compound. Key enzyme families involved in this process are Cytochrome P450 monooxygenases, carboxylesterases, and ABC transporters, which work to metabolize and eliminate foreign compounds. mdpi.comnih.gov

Cytochrome P450 monooxygenases (P450s) are a major group of enzymes involved in Phase I of detoxification, which chemically modifies xenobiotics. mdpi.comauburn.edu Studies on the Asian tiger mosquito, Aedes albopictus, have shown that exposure to sublethal doses of this compound leads to significant transcriptional changes in specific P450 genes. zu.edu.egresearchgate.netoup.com High-throughput sequencing and subsequent RT-qPCR analysis revealed that the expression of two P450 unigenes, CYP4C21 and CYP304A1, was induced in larvae treated with this compound. zu.edu.egoup.com

While the expression of both genes increased in response to this compound exposure, further functional validation studies have clarified their respective roles. nih.govresearchgate.net Silencing the CYP304A1 gene via RNA interference (RNAi) significantly increased the mortality of Aedes albopictus larvae when exposed to this compound. nih.gov Conversely, silencing CYP4C21 did not produce a significant increase in mortality under the same conditions. nih.gov Furthermore, transgenic Drosophila melanogaster engineered to overexpress CYP304A1 exhibited an approximately two-fold higher resistance to this compound compared to control flies. nih.govresearcher.life These findings strongly suggest that while both genes are upregulated, CYP304A1 plays a more direct and critical role in the detoxification of this compound, whereas the functional involvement of CYP4C21 in this specific metabolic pathway remains unconfirmed despite its transcriptional induction. nih.govresearchgate.net

Table 1: Effect of this compound on P450 Gene Expression in Aedes albopictus Larvae

| Gene | Effect of this compound Exposure | Functional Role in Detoxification | Source |

| CYP4C21 | Upregulated/Induced | Not directly involved in increasing mortality when silenced. | zu.edu.egnih.gov |

| CYP304A1 | Upregulated/Induced | Directly involved; silencing increases mortality and overexpression increases resistance. | zu.edu.egnih.govresearchgate.net |

Alongside P450s, other enzyme and transporter families are implicated in the metabolic defense against this compound. Phase I detoxification also involves carboxylesterases, which hydrolyze ester bonds. mdpi.com Transcriptome analysis of Aedes albopictus larvae treated with this compound showed that the expression of at least one carboxylesterase unigene was induced. zu.edu.egresearchgate.netoup.com This suggests that these enzymes may play a role in the initial breakdown of the compound.

Following metabolic modification in Phase I and II, the resulting products must be expelled from the cells, a task carried out by Phase III transporters like the ATP-binding cassette (ABC) transporters. mdpi.comnih.gov Research has identified that an ABC transporter, specifically ABCG1, is upregulated in Aedes albopictus in response to this compound. zu.edu.egresearchgate.netoup.com The induction of both carboxylesterase and ABC transporter genes indicates their potential involvement in a coordinated detoxification and excretion pathway for this compound and its metabolites. zu.edu.eg

Table 2: Induction of Other Detoxification-Related Genes by this compound in Aedes albopictus

| Gene Family | Specific Gene/Unigene | Observed Effect | Putative Role | Source |

| Carboxylesterase | One carboxylesterase unigene | Induced/Upregulated | Metabolic breakdown of this compound. | zu.edu.egresearchgate.netoup.com |

| ABC Transporter | ABCG1 | Induced/Upregulated | Excretion of this compound or its metabolites from cells. | zu.edu.egresearchgate.netoup.com |

Cytochrome P450 Monooxygenases (e.g., CYP4C21, CYP304A1)

Influence on Neural Receptors (e.g., Acetylcholine (B1216132) Receptors, Glutamate (B1630785) Receptors)

This compound's insecticidal properties are also linked to its effects on the insect nervous system. Neurotransmitters like acetylcholine and glutamate are crucial for nerve impulse transmission at synapses. jackwestin.com this compound appears to disrupt the normal function of receptors for these neurotransmitters. zu.edu.eg

In studies on this compound-treated Aedes albopictus larvae, several genes encoding subunits of neural receptors were found to be upregulated. zu.edu.egresearchgate.netoup.com These included three acetylcholine receptor subunits—AChRα2, AChRα5, and AChRα9—and one glutamate receptor, the ionotropic kainate 2 receptor (GRIK2). zu.edu.egoup.com The upregulation of these receptor genes suggests that this compound exposure significantly impacts synaptic transmission and the conduction of action potentials. zu.edu.eg This disruption of neural receptor function is a likely contributor to the compound's potent insecticidal activity. zu.edu.egoup.com Further research has also shown that this compound can act on both axonal conduction and synaptic transmission by altering the properties of voltage-gated sodium channels. nih.gov

Table 3: Upregulation of Neural Receptor Genes in Aedes albopictus by this compound

| Receptor Type | Specific Gene/Subunit | Observed Effect | Implied Biological Impact | Source |

| Acetylcholine Receptor (AChR) | AChRα2 | Upregulated | Disruption of synaptic transmission. | zu.edu.egoup.com |

| AChRα5 | Upregulated | Disruption of synaptic transmission. | zu.edu.egoup.com | |

| AChRα9 | Upregulated | Disruption of synaptic transmission. | zu.edu.egoup.com | |

| Glutamate Receptor | GRIK2 (ionotropic kainate 2) | Upregulated | Disruption of synaptic transmission and action potential conduction. | zu.edu.egoup.com |

Exploratory Studies on Other Biological Activities

While primarily investigated for its insecticidal properties, this compound is derived from a plant, Phryma leptostachya, traditionally used as a natural pesticide, suggesting a spectrum of bioactivity. researchgate.netnih.gov However, detailed mechanistic studies on activities other than its insecticidal effects are limited.

Antifungal Activity Mechanisms

Although some natural lignans (B1203133) and plant extracts exhibit antifungal properties, specific studies detailing the antifungal mechanism of action for purified this compound are not extensively available in the scientific literature. General antifungal mechanisms for other natural compounds often involve the disruption of the fungal cell membrane, inhibition of ergosterol (B1671047) synthesis, or interference with cell wall integrity. mdpi.comscielo.brnih.gov However, whether this compound employs these or other mechanisms remains to be elucidated through dedicated research.

Antibacterial Activity Mechanisms

Similarly, while there are reports on the antibacterial properties of various plant-derived compounds, research focusing specifically on the antibacterial mechanism of this compound is sparse. scilit.com Typical antibacterial mechanisms of natural products can include damaging the bacterial cell wall or membrane, inhibiting essential enzymes, interfering with protein synthesis, or disrupting DNA replication. mdpi.comfrontiersin.org Specific investigations are required to determine if this compound possesses antibacterial activity and, if so, to identify its precise molecular and cellular targets within bacterial cells.

Anticancer Activity Mechanisms

This compound, a lignan (B3055560) compound isolated from the plant Phryma leptostachya, has demonstrated notable anticancer properties through various molecular and cellular mechanisms. sdbonline.org Research into its biological actions has revealed that its efficacy stems from its ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit the formation of new blood vessels that supply tumors (anti-angiogenesis).

Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. Studies have shown that it can trigger the apoptotic cascade, a controlled process of cell self-destruction. Evidence points to the activation of key executioner enzymes in this pathway. Specifically, this compound has been found to induce apoptosis through the activation of Caspase-9 and Caspase-3. researchgate.net Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is often triggered by intracellular stress. Its activation leads to a cascade that subsequently activates executioner caspases like Caspase-3, which then dismantle the cell.

Furthermore, the apoptotic effect of related compounds has been investigated in the context of the tumor suppressor protein p53. For instance, studies on stilbenes, which share some structural similarities with lignans, have shown that they can induce apoptosis in both p53 wild-type (HepG2) and p53-null (Hep3B) liver cancer cell lines, suggesting that the apoptotic mechanism may function independently of the p53 status of the cancer cells. dntb.gov.ua

Cell Cycle Arrest

In addition to inducing apoptosis, this compound is implicated in causing cell cycle arrest, a mechanism that prevents cancer cells from proliferating. The ability to halt the cell cycle at specific checkpoints is a common characteristic of many anticancer agents. Research on compounds structurally related to this compound has indicated that they can cause cell cycle arrest in cancer cell lines. dntb.gov.ua This disruption of the cell division process is a crucial component of its cytostatic and cytotoxic effects, preventing the uncontrolled growth characteristic of tumors.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the necessary nutrients and oxygen for cancer cells to thrive. nih.gov Extracts from Phryma leptostachya, the natural source of this compound, have been shown to possess significant anti-angiogenic properties. nih.govdntb.gov.ua This activity is considered a key aspect of the plant's therapeutic potential against cancer. nih.gov

The mechanisms underlying this anti-angiogenic effect involve the inhibition of key processes in vascular development. Research has demonstrated that these extracts can suppress the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade the extracellular matrix, allowing endothelial cells to migrate and form new vessels. nih.gov The extracts also reduce the levels of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), all of which are linked to the promotion of angiogenesis. nih.gov By targeting these pathways, this compound contributes to an anti-angiogenic environment, effectively starving tumors and inhibiting their growth. nih.gov

Detailed Research Findings on this compound's Anticancer Mechanisms

The following table summarizes the observed anticancer effects of this compound and related compounds or source extracts on various cancer cell lines and the associated molecular mechanisms.

| Cell Line | Compound/Extract | Observed Effect | Implicated Mechanism | Reference |

| Human Breast Cancer Cell Line | This compound | Inhibition of cell growth | Cytotoxicity | sdiarticle4.com |

| HepG2 (p53 wild-type) | Related Stilbene | Apoptosis, Cell Cycle Arrest | p53-dependent/independent pathways | dntb.gov.ua |

| Hep3B (p53-null) | Related Stilbene | Apoptosis, Cell Cycle Arrest | p53-independent pathway | dntb.gov.ua |

| General Cancer Cells | This compound | Apoptosis Induction | Activation of Caspase-9 and Caspase-3 | researchgate.net |

| Tumor Models | Phryma leptostachya Extract | Anti-angiogenic activity | Inhibition of MMP-9, iNOS, COX-2; Reduction of ROS | nih.gov |

Structure Activity Relationships Sar and Structural Determinants of Biological Function

Correlating Structural Motifs with Insecticidal Efficacy

A crucial determinant of Haedoxan (B1203460) A's potent insecticidal activity is the 3-(3,4-methylenedioxyphenyl) group located within its 1,4-benzodioxanyl moiety tandfonline.comoup.comtandfonline.comresearchgate.netjst.go.jp. Studies have demonstrated that replacing this methylenedioxyphenyl group with simpler alkyl groups, such as methyl or n-butyl, results in a significant reduction in insecticidal activity tandfonline.comoup.comtandfonline.comresearchgate.netjst.go.jp. This observation underscores the necessity of an aromatic substituent at the 3''-position for maintaining high insecticidal potency rsc.org. Moreover, the deletion of either the 2-methoxymethyl group or the 3-(3,4-methylenedioxyphenyl) group from the 6-methoxy-2-methoxymethyl-3-(3,4-methylenedioxyphenyl)-1,4-benzodioxan-7-yl portion of the Haedoxan A molecule leads to a complete loss or a substantial decrease in its biological activity tandfonline.com. This highlights the critical role of the entire 1,4-benzodioxane (B1196944) framework, particularly with the 3-(3,4-methylenedioxyphenyl) group, for the insecticidal function of haedoxans researchgate.net. For instance, phrymarolin I and II, which lack the 3-phenyl-2-hydroxymethyl-1,4-benzodioxane framework found in haedoxans, are entirely inactive mdpi.com.

The impact of structural modifications on insecticidal activity is summarized in the table below:

| Structural Modification | Effect on Insecticidal Activity | Reference |

| Replacement of 3-(3,4-methylenedioxyphenyl) group with methyl group | Large decrease | tandfonline.comoup.comtandfonline.com |

| Replacement of 3-(3,4-methylenedioxyphenyl) group with n-butyl group | Large decrease | tandfonline.comoup.comtandfonline.com |

| Deletion of 2-methoxymethyl group from 1,4-benzodioxanyl moiety | Complete loss or large decrease | tandfonline.com |

| Deletion of 3-(3,4-methylenedioxyphenyl) group from 1,4-benzodioxanyl moiety | Complete loss or large decrease | tandfonline.com |

| Alteration of the 1,4-benzodioxane moiety | Complete loss or significant decrease | rsc.org |

| Absence of 3-phenyl-2-hydroxymethyl-1,4-benzodioxane framework (e.g., Phrymarolins) | Totally inactive | mdpi.com |

The insecticidal activity of haedoxans is fundamentally based on the presence of a parallel tetrahydrofuran (B95107) ring skeleton magtechjournal.com. This core structural feature, often referred to as a furofuran core, is a defining characteristic of this compound and related lignans (B1203133), suggesting its integral role in mediating biological effects frontiersin.orgnih.govresearchgate.net.

Importance of the 3-(3,4-Methylenedioxyphenyl) Group in the 1,4-Benzodioxanyl Moiety

Stereochemical Influence on Biological Activity

This compound possesses a complex structure with six stereogenic centers frontiersin.orgnih.gov. The absolute configuration of (+)-Haedoxan A has been unequivocally established as 1S,2R,5R,6S,2″R,3″R researchgate.net. In the broader context of pesticide chemistry, stereoisomerism significantly influences biological activity, with different enantiomers often exhibiting varying levels of efficacy michberk.com. While specific comparative data for the insecticidal activity of different stereoisomers of this compound were not detailed, the precise determination of its absolute configuration implies the importance of this specific spatial arrangement for its observed potency researchgate.net. Research on other lignans and related compounds has shown that specific stereochemical configurations can be critical for their biological activities, including antimicrobial effects researchgate.net.

Identification of Pharmacophores and Key Binding Elements

Although specific pharmacophore models for this compound are not explicitly detailed in the provided information, insights into its mode of action point towards key biological targets and, by extension, the nature of its binding elements. This compound has been shown to affect insect nervous systems. It delays the decay rate of evoked excitatory junctional potentials (EJPs) and increases the frequency of miniature EJPs (mEJPs) at the Drosophila neuromuscular junction mdpi.comresearchgate.net. Furthermore, this compound induces a significant hyperpolarizing shift in the voltage dependence of fast inactivation of insect sodium channels when expressed in Xenopus oocytes mdpi.comresearchgate.net. These findings suggest that this compound acts on both axonal conduction and synaptic transmission, indicating that insect sodium channels are a primary target mdpi.comresearchgate.net. The structural motifs identified as crucial for insecticidal efficacy, such as the 3-(3,4-methylenedioxyphenyl) group and the parallel tetrahydrofuran ring skeleton, are therefore likely integral components of the pharmacophore responsible for these interactions with insect sodium channels and other potential binding sites within the central nervous system mdpi.commagtechjournal.comrsc.orgtandfonline.comresearchgate.netresearchgate.net.

Advanced Research Methodologies in Haedoxan a Investigation

RNA Interference (RNAi) and Transgenic Organism Models (e.g., Drosophila) for Functional Validation

RNA interference (RNAi) and transgenic organism models, particularly Drosophila melanogaster, serve as powerful tools for functionally validating the roles of specific genes and pathways implicated in the action or metabolism of compounds like Haedoxan (B1203460) A. These methodologies enable researchers to manipulate gene expression in vivo and observe the resulting phenotypic changes, thereby confirming molecular mechanisms.

In studies investigating Haedoxan A's detoxification, RNAi has been successfully applied to silence specific cytochrome P450 genes in Aedes albopictus larvae. For instance, chitosan (B1678972) nanoparticle-mediated RNA interference was used to deplete the expression of CYP304A1 and CYP4C21 genes. The functional validation demonstrated that knocking down CYP304A1 expression significantly increased the mortality of A. albopictus when exposed to this compound at LC30 and LC50 doses, thereby confirming its crucial role in the metabolic detoxification of the compound. Conversely, silencing CYP4C21 did not lead to a significant increase in mortality, suggesting that CYP304A1, but not CYP4C21, is primarily involved in HA detoxification.

Transgenic Drosophila melanogaster models have further corroborated these findings and provided insights into this compound's targets. Overexpression of Aedes albopictus CYP304A1 in transgenic Drosophila resulted in an approximately 2-fold higher resistance ratio to this compound compared to control lines, directly validating its function in conferring detoxification capabilities. Beyond detoxification, Drosophila models, including those with knockout mutations in genes like Drosophila sodium channel 1 (DSC1), have been instrumental in studying this compound's effects on neuronal excitability. Bioassay results showed that DSC1 knockout reduced the sensitivity of Drosophila to HA, highlighting the functional contribution of DSC1 to neuronal excitability in response to the compound. These applications underscore the utility of RNAi and transgenic Drosophila in elucidating the complex biological interactions of this compound.

The table below summarizes key findings from RNAi and transgenic organism model studies on this compound:

| Methodology | Organism Model | Gene/Target Manipulated | Effect of Manipulation on this compound Response | Citation |

| RNA Interference (RNAi) | Aedes albopictus larvae | CYP304A1 | Knockdown increased mortality to HA | |

| Aedes albopictus larvae | CYP4C21 | Knockdown did not significantly increase mortality to HA | ||

| Transgenic Overexpression | Drosophila melanogaster | CYP304A1 (from A. albopictus) | ~2-fold increased resistance ratio to HA | |

| Genetic Knockout/Mutation (DSC1) | Drosophila melanogaster | DSC1 | Reduced sensitivity to HA; functional contribution to neuronal excitability |

Future Research Directions and Potential As a Research Tool

Deepening Understanding of Molecular Mechanisms in Diverse Biological Systems

Current understanding indicates that Haedoxan (B1203460) A exerts its insecticidal effects by disrupting the function of both axonal conduction and synaptic transmission in insects flybase.org. Specifically, it has been shown to delay the decay rate of evoked excitatory junctional potentials (EJPs) and increase the frequency of miniature EJPs (mEJPs) at the Drosophila neuromuscular junction flybase.org. Furthermore, Haedoxan A induces a significant hyperpolarizing shift in the voltage dependence of fast inactivation of insect sodium channels expressed in Xenopus oocytes, suggesting it promotes fast inactivation at a more hyperpolarizing potential flybase.org.

While its primary insecticidal mechanism is linked to voltage-gated sodium channels, preliminary studies suggest this compound and related haedoxans may also possess antifungal, antibacterial, and anticancer activities, indicating a broader spectrum of biological interactions that warrant further investigation frontiersin.org. Deepening the understanding of these diverse molecular mechanisms would involve:

Detailed Electrophysiological Studies: Further high-resolution electrophysiological experiments are needed to precisely map the binding sites of this compound on insect sodium channels and to characterize its kinetic effects in various insect species.

Calcium Dynamics: Investigation into intracellular calcium ion (Ca²⁺) changes in neuron cells is necessary to validate predictions regarding this compound's influence on Ca²⁺ influx and release, which could be a critical component of its neurotoxic effects flybase.org.

Comparative Analysis Across Species: Expanding research to non-insect biological systems where potential activity has been hinted at (e.g., antifungal, antibacterial, anticancer) could reveal novel molecular targets and pathways, potentially leading to new therapeutic or agricultural applications.

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The natural abundance of this compound in Phryma leptostachya is notably low, ranging from 0.004% to 0.009% frontiersin.org. This limited natural supply, coupled with the complexity of its chemical structure (a sesquilignan with six stereogenic centers), poses significant challenges for large-scale production frontiersin.org. Existing total syntheses of this compound are reported to involve over 20 steps, yielding products with only moderate selectivities frontiersin.org. This lengthy and complex synthesis represents a major obstacle to its commercialization and broader research application frontiersin.org.

Future research should prioritize the development of novel synthetic routes characterized by:

Enhanced Sustainability: Exploration of greener chemistry approaches, minimizing hazardous reagents and by-products, and optimizing energy consumption during synthesis.

Biocatalytic and Semisynthetic Approaches: Investigating the potential for enzyme-mediated synthesis or semisynthesis from more readily available precursors could offer more sustainable and efficient production pathways.

Exploration of Unidentified Biological Targets and Pathways

While voltage-gated sodium channels are a confirmed primary target, the full scope of this compound's interactions within biological systems remains to be elucidated flybase.org. Research indicates that this compound can interact with the GABAA receptor in rat brain membranes, inhibiting specific binding of a noncompetitive antagonist, although the physiological significance of this interaction in mammalian or insect systems is not yet fully understood. This suggests the possibility of additional, as-yet-unidentified biological targets or pathways through which this compound exerts its effects.

Future research could employ advanced -omics technologies (e.g., proteomics, metabolomics) and high-throughput screening assays to:

Identify Novel Protein Targets: Discover proteins or receptors beyond sodium channels that directly bind to or are modulated by this compound.

Map Affected Signaling Pathways: Elucidate the downstream signaling cascades and cellular processes influenced by this compound's action, which could reveal broader physiological impacts.

Investigate Cross-Talk: Explore potential cross-talk between the identified sodium channel modulation and other cellular pathways, including those involved in neurotransmitter release or energy metabolism.

Utility of this compound as a Molecular Probe for Ion Channel and Neurotransmission Research

The precise and potent effects of this compound on insect voltage-gated sodium channels and synaptic transmission make it an invaluable tool for fundamental research in neurobiology flybase.org. Its ability to cause a hyperpolarizing shift in the voltage dependence of fast inactivation of insect sodium channels provides a unique mechanism for perturbing channel function flybase.org.

Research applications as a molecular probe include:

Sodium Channel Gating Mechanisms: Using this compound to probe the molecular mechanisms underlying fast inactivation in various voltage-gated sodium channels, both insect and potentially other species, could provide insights into channel biophysics.

Synaptic Transmission Disruption: Its effects on EJPs and mEJPs at the neuromuscular junction offer a tool to study the dynamics of presynaptic neurotransmitter release and postsynaptic responses flybase.org.

Insecticide Resistance Studies: Research has shown that mutations in insect sodium channels (e.g., I265N in Drosophila DmNav22) that confer pyrethroid resistance can also alter the sensitivity to this compound, making it useful for studying cross-resistance mechanisms and identifying critical residues involved in insecticide binding. The interaction with Drosophila sodium channel 1 (DSC1) further highlights its utility in dissecting neuronal excitability and stress responses in insects.

GABAergic System Probing: Further characterization of its interaction with the GABAA receptor, even if not directly linked to its insecticidal activity, could establish this compound as a probe for studying inhibitory neurotransmission in different model systems.

Synergistic Interactions with Other Insecticidal Compounds

This compound's insecticidal activity is comparable to that of commercial synthetic pyrethroids frontiersin.org. The Phryma leptostachya plant, from which this compound is derived, also contains other lignans (B1203133) like phrymarolins I and II, which have demonstrated significant synergistic activities when combined with pyrethrin and carbamate (B1207046) pesticides frontiersin.org. This suggests a strong potential for this compound itself to exhibit synergistic effects with other classes of insecticides, potentially enhancing their efficacy and overcoming resistance mechanisms.

Future research in this area should focus on:

Combination Studies: Systematically evaluating the insecticidal activity of this compound in combination with various established insecticides (e.g., neonicotinoids, organophosphates, other pyrethroids) against a range of insect pests.

Mechanism of Synergism: Investigating the biochemical and molecular basis of any observed synergistic interactions, such as inhibition of detoxification enzymes (e.g., cytochrome P450 monooxygenases, esterases) or modulation of multiple target sites.

Resistance Management: Exploring the potential of this compound in combination therapies to manage or mitigate the development of insecticide resistance in pest populations, particularly given its distinct mode of action compared to some conventional insecticides.

Q & A

Q. How can long-term resistance evolution to this compound be modeled in insect populations?

- Methodological Answer : Selection experiments over 20+ generations under sublethal this compound exposure track resistance allele frequency via qPCR. Fitness costs are quantified through life-table parameters (e.g., fecundity, developmental rate) .

Data Contradiction Analysis

- Example : Discrepancies in CYP450-mediated detoxification may arise from differential gene expression across insect life stages or tissues. Resolution requires single-cell RNA-seq of midgut and fat body cells paired with CRISPR-Cas9 knockout validation .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.